molecular formula C12H17NO2 B3051617 3-(Dimethylamino)-3'-methoxypropiophenone CAS No. 35076-32-5

3-(Dimethylamino)-3'-methoxypropiophenone

Cat. No. B3051617
CAS RN: 35076-32-5
M. Wt: 207.27 g/mol
InChI Key: PQEWAERVBUCIQJ-UHFFFAOYSA-N
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Patent
US07763754B2

Procedure details

The Eschenmoser salt was produced by reacting 232 g (2.27 mol, 1 equivalent) tetramethyl diaminomethane with 187 g (2.14 mol, 0.95 equivalent) acetyl chloride in 1200 ml acetonitrile. 328 g (2.17 mol, 0.96 equivalent) 3-methoxyacetophenone were then added within 115 minutes at a temperature of from +3° C. to +11° C. and then stirred at from +20° C. to +25° C. for 20 to 21 hours. The resulting hydrochloride salt of the 3-dimethylamino-1-(3-methoxyphenyl)-propan-1-one (II) was filtered out. The residue was suspended in 1600 ml water and 190 ml sodium hydroxide solution (36% by weight) (pH 11-12) and extracted with 1000 ml ethyl acetate. The organic phase was separated off and dried over 50 g sodium sulfate. Once the organic solvent had been evaporated, the free base of the 3-dimethylamino-1-(3-methoxyphenyl)-propan-1-one (II) was obtained as a colorless oil (93% yield, 96% purity ascertained by HPLC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetramethyl diaminomethane
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH3:4])=[CH2:3].[I-].C(Cl)(=O)C.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=[O:12]>C(#N)C>[CH3:3][N:2]([CH3:4])[CH2:1][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=C)C.[I-]
Step Two
Name
tetramethyl diaminomethane
Quantity
232 g
Type
reactant
Smiles
Step Three
Name
Quantity
187 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
328 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Step Five
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred at from +20° C. to +25° C. for 20 to 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting hydrochloride salt of the 3-dimethylamino-1-(3-methoxyphenyl)-propan-1-one (II) was filtered out
EXTRACTION
Type
EXTRACTION
Details
190 ml sodium hydroxide solution (36% by weight) (pH 11-12) and extracted with 1000 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 50 g sodium sulfate
CUSTOM
Type
CUSTOM
Details
Once the organic solvent had been evaporated

Outcomes

Product
Details
Reaction Time
20.5 (± 0.5) h
Name
Type
product
Smiles
CN(CCC(=O)C1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.